

# Spectroscopic Characterization of Boc-3-(2-pyridyl)-Ala-OH: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-3-(2-pyridyl)-Ala-OH*

Cat. No.: *B1272745*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butyloxycarbonyl-3-(2-pyridyl)-L-alanine (**Boc-3-(2-pyridyl)-Ala-OH**). The information herein is curated for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. This guide also outlines standardized experimental protocols for acquiring such data.

## Introduction

**Boc-3-(2-pyridyl)-Ala-OH** is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pyridyl group on the beta-carbon. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.<sup>[1][2]</sup> Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of this compound before its use in further synthetic applications.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1][3]
Molecular Weight	266.29 g/mol	[1][2][3]
Appearance	White to off-white powder	[1][2]
Melting Point	140 - 143 °C	[1]
Optical Rotation	[α] <sup>20</sup> /D = -14 ± 1° (c=1 in MeOH)	[1]

## Spectroscopic Data

While specific experimental spectra for **Boc-3-(2-pyridyl)-Ala-OH** are not publicly available, the following tables summarize the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of the Boc protecting group and the pyridylalanine core structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5	d	1H	H6 (pyridyl)
~7.6	t	1H	H4 (pyridyl)
~7.2	d	1H	H3 (pyridyl)
~7.1	t	1H	H5 (pyridyl)
~5.4	d	1H	NH
~4.6	q	1H	$\alpha$ -CH
~3.4	dd	1H	$\beta$ -CH <sub>2</sub>
~3.2	dd	1H	$\beta$ -CH <sub>2</sub>
1.43	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Expected <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~174	C=O (acid)
~158	C2 (pyridyl)
~155	C=O (Boc)
~149	C6 (pyridyl)
~137	C4 (pyridyl)
~124	C3 (pyridyl)
~122	C5 (pyridyl)
~80	C(CH <sub>3</sub> ) <sub>3</sub>
~54	$\alpha$ -CH
~39	$\beta$ -CH <sub>2</sub>
28.3	C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

### Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3350	Medium	N-H stretch (amide)
~2970	Medium	C-H stretch (alkyl)
~1710	Strong	C=O stretch (carboxylic acid)
~1685	Strong	C=O stretch (amide, Boc)
~1590	Medium	C=C, C=N stretch (pyridyl)
~1520	Medium	N-H bend (amide)
~1160	Strong	C-O stretch (Boc)

## Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z	Ion
267.13	$[M+H]^+$
289.11	$[M+Na]^+$
211.09	$[M+H - C_4H_8]^+$ or $[M+H - 56]^+$
167.08	$[M+H - Boc]^+$

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Boc-3-(2-pyridyl)-Ala-OH**.

## NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **Boc-3-(2-pyridyl)-Ala-OH**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

$^1H$  NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Parameters:
  - Number of scans: 16
  - Relaxation delay: 1 second

- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Parameters:
  - Acquisition mode: Proton-decoupled
  - Number of scans: 1024
  - Relaxation delay: 2 seconds
- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **Boc-3-(2-pyridyl)-Ala-OH** powder directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

#### Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16

- Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry

### Sample Preparation:

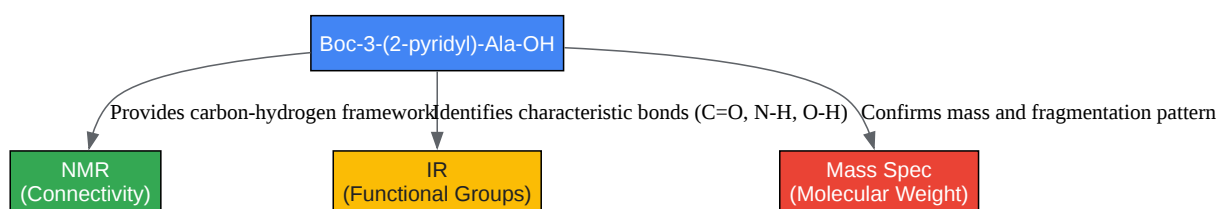
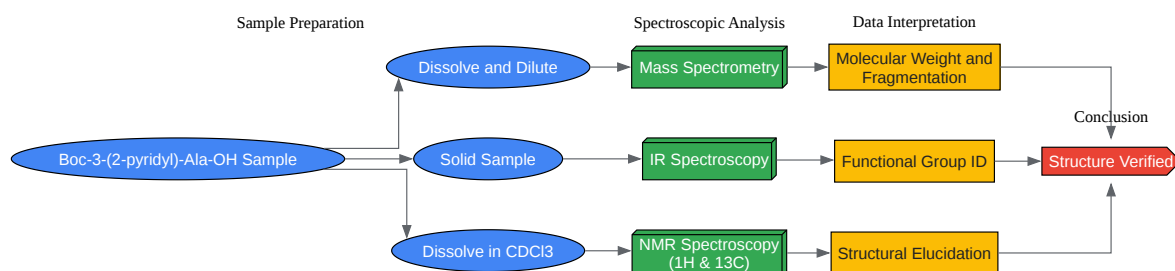
- Prepare a stock solution of **Boc-3-(2-pyridyl)-Ala-OH** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

### LC-MS/MS Analysis:

- Chromatography:
  - Column: A C18 reversed-phase column is typically suitable.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry:
  - Ionization: Electrospray Ionization (ESI) in positive ion mode.
  - Scan Mode: Full scan mode to determine the parent ion and product ion scan (MS/MS) to observe fragmentation patterns.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques used in the characterization of **Boc-3-(2-pyridyl)-Ala-OH**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of Boc-3-(2-pyridyl)-Ala-OH: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272745#spectroscopic-data-nmr-ir-mass-spec-of-boc-3-2-pyridyl-ala-oh]

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